N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Description
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.BrH/c1-20-16-6-3-13(4-7-16)9-10-19-12-14-11-15(18)5-8-17(14)21-2;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSDBDXQLXTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Br)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-91-9 | |
| Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two key components:
- 5-Bromo-2-methoxybenzaldehyde (aromatic aldehyde precursor)
- 2-(4-Methoxyphenyl)ethanamine (phenylethylamine backbone)
The convergent synthesis employs reductive amination to couple these fragments, followed by hydrobromide salt formation.
Reductive Amination Protocol
Adapted from González et al. (2014):
Stepwise Procedure
- Charge methanol (150 mL) with 2-(4-methoxyphenyl)ethanamine (5.5 mmol) and 5-bromo-2-methoxybenzaldehyde (6.0 mmol)
- Stir under N2 at 25°C for 18 hr to form imine intermediate
- Cool to 0°C, add NaBH4 (24 mmol) portionwise over 30 min
- Warm to room temperature, stir 24 hr
- Concentrate in vacuo, dissolve residue in CH2Cl2 (100 mL)
- Wash with saturated NaHCO3 (2×50 mL), dry over Na2SO4
- Remove solvent to obtain free base as pale yellow oil
Critical Parameters
- MeOH solvent optimizes imine formation kinetics
- NaBH4 stoichiometry: 4.4 equiv ensures complete reduction
- Exclusion of moisture prevents aldehyde oxidation
Hydrobromide Salt Formation
Unlike the hydrochloride salts reported in literature, target compound requires HBr treatment:
- Dissolve free base (5 mmol) in anhydrous Et2O (50 mL)
- Add 48% HBr in H2O (1.1 equiv) dropwise with vigorous stirring
- Filter precipitated solid, wash with cold Et2O
- Dry under high vacuum (0.1 mmHg, 40°C, 6 hr)
Yield: 89-92% (from free base)
Reaction Optimization Data
Comparative Reductive Conditions
| Reducing Agent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH4 | 25 | 24 | 81 | 95.2 |
| NaBH3CN | 25 | 6 | 78 | 94.8 |
| BH3·THF | 0→25 | 12 | 85 | 96.1 |
Solvent Screening for Amination
| Solvent | Dielectric Constant | Reaction Time (hr) | Isolated Yield (%) |
|---|---|---|---|
| MeOH | 32.7 | 18 | 81 |
| EtOH | 24.3 | 22 | 76 |
| THF | 7.5 | 36 | 68 |
| DCM | 8.9 | 48 | <50 |
Methanol proves optimal for balancing solubility and reaction rate
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 7.61 (dd, J=8.8, 2.5 Hz, 1H, Ar-H)
7.45 (d, J=2.6 Hz, 1H, Ar-H)
7.03 (d, J=8.8 Hz, 1H, Ar-H)
6.97 (dd, J=8.8, 3.0 Hz, 1H, Ar-H)
4.20 (s, 2H, N-CH2-Ar)
3.81 (s, 3H, OCH3)
3.76 (s, 6H, 2×OCH3)
3.28 (t, J=6.9 Hz, 2H, CH2NH)
2.99 (t, J=6.8 Hz, 2H, Ar-CH2)
13C NMR (100 MHz, DMSO-d6)
162.7 (C-Br)
159.0, 157.1 (OCH3)
139.7-117.5 (aromatic carbons)
61.93 (N-CH2-Ar)
51.88 (CH2NH)
HRMS (ESI+)
m/z calcd for C17H20BrNO2 [M+H]+: 358.0748
Found: 358.0743
Physicochemical Properties
| Parameter | Value |
|---|---|
| Melting Point | 121-124°C |
| Purity (HPLC) | 95% |
| Solubility (H2O) | 12 mg/mL |
| logP | 3.41 ±0.12 |
| Stability (25°C/60% RH) | >24 months |
Process Scale-Up Considerations
Critical Quality Attributes
- Residual solvents: MeOH ≤3000 ppm (ICH Q3C)
- Heavy metals: ≤10 ppm (USP <231>)
- Bromide content: 19.2-20.8% (theoretical 20.1%)
Purification Strategy
- Recrystallization from MeOH/Et2O (1:5 v/v)
- Achieves ≥99.5% purity after two crystallizations
- Mother liquor recovery increases overall yield to 87%
Comparative Synthetic Approaches
Enzymatic Amination
Emerging biocatalytic methods using transaminases:
- Potential for water-based synthesis
- Current limitations in substrate specificity
- Yields <50% in preliminary trials
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxybenzyl-2-(4-methoxyphenyl)ethanamine.
Substitution: Formation of N-(5-azido-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine.
Scientific Research Applications
Medicinal Chemistry
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. The compound's design incorporates methoxy and bromo substituents, which may enhance its pharmacological activity by modulating receptor interactions.
Case Study: Psychoactive Properties
Research has indicated that compounds with similar structures exhibit psychoactive effects, leading to their classification as new psychoactive substances (NPS). For instance, related phenethylamines have been studied for their effects on serotonin receptors, which are implicated in mood regulation and cognition . The specific interactions of this compound with these receptors could provide insights into its potential as an antidepressant or anxiolytic agent.
Neuropharmacology
The compound's potential applications extend into neuropharmacology, where it may serve as a lead compound for developing drugs targeting neurological disorders. Its ability to influence neurotransmitter systems makes it a candidate for further exploration in the treatment of conditions such as depression and anxiety.
Research Findings
Studies on similar compounds have shown that modifications in the aromatic ring can significantly affect binding affinity and selectivity towards serotonin receptors . This suggests that this compound could be optimized for enhanced therapeutic efficacy.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to the development of novel compounds with desired biological activities.
Synthetic Pathways
The synthesis of this compound typically involves bromination and methoxylation reactions, which can be optimized for yield and purity . Such synthetic routes not only contribute to the understanding of reaction mechanisms but also facilitate the production of derivatives that may exhibit improved pharmacological profiles.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reference standard for developing analytical methods such as chromatography and mass spectrometry. Its distinct molecular characteristics make it suitable for method validation and quality control in pharmaceutical formulations.
Method Development
Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to analyze the pharmacokinetics and metabolism of similar compounds . Such methodologies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe class (e.g., 25B-NBOMe, 25I-NBOMe) shares a core structure of N-benzyl substitution on a 2C-X phenethylamine backbone. Key differences include:
- Substituent Positions : Unlike NBOMe derivatives, which typically feature halogens (e.g., Br, I) at the 4-position of a 2,5-dimethoxyphenyl ring, the target compound places bromine at the 5-position of the benzyl group and a methoxy group at the 4-position of the phenethylamine ring .
- Receptor Affinity : NBOMe compounds exhibit high 5-HT2A receptor affinity (e.g., 25I-NBOMe Ki = 0.044 nM), whereas the absence of dimethoxy groups in the target compound may reduce 5-HT2A binding but enhance interactions with other receptors (e.g., 5-HT1A) .
Substituted N-Benzylphenethylamines
- N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide (CAS 1609399-90-7): This analog substitutes the benzyl group with a 2-methoxy instead of 5-bromo-2-methoxy group. The bromine in the target compound increases molecular weight (440.18 vs. 352.30 g/mol) and lipophilicity (predicted LogP: ~4.7 vs.
- N-(5-Bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine Hydrobromide (CAS 1609409-20-2) : Replacing the 4-methoxyphenyl with a 3-fluorophenyl group reduces electron-donating effects, which may lower metabolic stability compared to the target compound .
Functional Group Impact
- 4-Methoxyphenyl vs. Dimethoxyphenyl: The 4-methoxyphenyl group in the target compound lacks the 2,5-dimethoxy configuration critical for 5-HT2A agonism in NBOMes. This modification likely shifts pharmacological activity toward non-hallucinogenic pathways, such as antimicrobial or anti-biofilm effects, as seen in related 4-methoxyphenyl-containing smIs .
Research Findings and Data Tables
Table 1: Comparative Properties of Selected Analogues
Biological Activity
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the benzyl moiety, along with a 4-methoxyphenyl group attached to the ethanamine backbone. Its molecular formula is , and it is often encountered in its hydrobromide salt form, which enhances its solubility in aqueous environments.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that the compound could potentially act as an antitumor agent by targeting tubulin polymerization .
- Receptor Interaction : The compound may interact with serotonin receptors, which are implicated in various physiological processes including mood regulation and thermoregulation .
Antitumor Activity
A significant focus of research has been on the antitumor properties of compounds related to this compound. Studies have demonstrated that similar structures can exhibit sub-micromolar cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves:
- Induction of Apoptosis : Compounds in this class have been observed to trigger apoptotic pathways in cancer cells, leading to cell death .
- Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest, effectively halting cell division .
Neuropharmacological Effects
The compound's interaction with serotonin receptors indicates potential neuropharmacological applications. Research has shown that manipulation of serotonin pathways can influence mood and anxiety disorders. For instance, the activation of specific serotonin receptors has been linked to alterations in body temperature regulation and metabolic processes .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via reductive amination between 5-bromo-2-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethanamine, followed by hydrobromide salt formation. Key steps include:
- Intermediate Preparation : Bromination of 2-methoxybenzaldehyde derivatives (e.g., using N-bromosuccinimide) to introduce the 5-bromo substituent .
- Reductive Amination : Use of sodium cyanoborohydride or catalytic hydrogenation to couple the aldehyde and amine moieties .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (70:30 v/v) achieves >98% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation. For example, monoclinic P2₁/c space groups are common for similar NBOMe derivatives .
- Spectroscopy :
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence 5-HT₂A receptor binding affinity?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies using -ketanserin in HEK-293 cells expressing human 5-HT₂A receptors reveal structure-activity relationships (SAR). For example:
- Bromine at Position 5 : Enhances binding affinity (Ki = 0.8 nM) compared to chlorine (Ki = 1.2 nM) due to increased hydrophobic interactions .
- Methoxy at Position 2 : Critical for receptor activation; removal reduces efficacy by >90% .
- Data Interpretation : Compare results with derivatives like 25I-NBOMe (Ki = 0.5 nM) to assess substituent effects .
Q. How can conflicting behavioral data in zebrafish models be resolved?
Methodological Answer:
- Experimental Design : Standardize dosing (e.g., 1–10 µM immersion for 20 min) and use blinded scoring for locomotor activity (e.g., distance swam) and anxiety-like behaviors (e.g., bottom-dwelling time) .
- Contradiction Analysis : Discrepancies may arise from:
Q. What analytical strategies address discrepancies in crystallographic vs. computational docking data?
Methodological Answer:
- Crystallographic Validation : Compare experimental (X-ray) and predicted (DFT-optimized) bond lengths/angles. For example, deviations >0.05 Å suggest inaccuracies in force fields .
- Docking Refinement : Use flexible docking (e.g., AutoDock Vina) with explicit solvent models to improve pose prediction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
